4-Carboxy Tolbutamide-d9
Overview
Description
4-Carboxy Tolbutamide-d9 is a deuterium-labeled analogue of 4-Carboxy Tolbutamide, which is a derivative of Tolbutamide. Tolbutamide is a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound makes it particularly useful in various research applications, including proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy Tolbutamide-d9 involves the incorporation of deuterium atoms into the molecular structure of 4-Carboxy Tolbutamide. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the initial synthesis of 4-Carboxy Tolbutamide. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy Tolbutamide-d9 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The sulfonylurea moiety can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfonylurea moiety can produce corresponding amines .
Scientific Research Applications
4-Carboxy Tolbutamide-d9 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways and interactions of Tolbutamide.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tolbutamide.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 4-Carboxy Tolbutamide-d9 is similar to that of Tolbutamide. It acts by stimulating the release of insulin from the pancreatic beta cells. This is achieved through the binding of the compound to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers insulin release .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: The parent compound, used as an oral hypoglycemic agent.
Chlorpropamide: Another sulfonylurea with a longer duration of action.
Acetohexamide: Similar in structure and function, but with different pharmacokinetic properties .
Uniqueness
4-Carboxy Tolbutamide-d9 is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in research applications. The deuterium atoms reduce the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-KMQVRKNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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